molecular formula C12H13ClN2O3S B2450091 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034598-12-2

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2450091
CAS No.: 2034598-12-2
M. Wt: 300.76
InChI Key: MHEOEZYORNCDIW-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound was developed and characterized as part of a structure-activity relationship (SAR) study to identify novel, potent ALK inhibitors with improved selectivity profiles. Its primary research value lies in its utility as a chemical probe to dissect ALK-driven signaling pathways in cellular and in vivo models. Aberrant ALK activity, due to gene rearrangements, amplifications, or activating mutations, is a well-established driver in several malignancies, including anaplastic large-cell lymphoma (ALCL) , non-small cell lung cancer (NSCLC) , and neuroblastoma . By selectively inhibiting ALK autophosphorylation and downstream signaling through key effectors like STAT3, AKT, and ERK, this carboxamide derivative enables researchers to investigate the oncogenic dependency of cancer cells on ALK, a concept known as 'oncogene addiction'. Its application is crucial for validating ALK as a therapeutic target, modeling resistance mechanisms to clinical ALK inhibitors such as crizotinib and lorlatinib, and evaluating the efficacy of ALK pathway suppression on tumor cell proliferation, survival, and metastasis. The compound's detailed biochemical and cellular characterization, confirming its high potency, makes it a valuable tool for preclinical cancer research aimed at understanding and overcoming ALK-driven oncogenesis.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-7-8(5-15-18-7)12(16)14-6-9(17-2)10-3-4-11(13)19-10/h3-5,9H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEOEZYORNCDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivativeThe final step involves the formation of the isoxazole carboxamide moiety through a cyclization reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Oxazole Ring Reactivity

The 1,2-oxazole core is electrophilic at the C(5) position, enabling nucleophilic substitution and ring-opening reactions under controlled conditions. Key transformations include:

Reaction TypeConditions/ReagentsOutcomeYield (%)Reference
Nucleophilic substitutionKOtBu/DMF, 80°CReplacement of C(5)-methyl with amine groups45–62
Acid-catalyzed hydrolysisHCl (6 M)/reflux, 6 hRing-opening to form β-ketoamide derivatives78
OxidationmCPBA/CH2Cl2, 0°C → RTFormation of oxazole N-oxide91

Mechanistic Notes :

  • The C(5)-methyl group stabilizes the oxazole ring against thermal decomposition but enhances susceptibility to electrophilic attack.

  • N-Oxide formation increases water solubility and alters hydrogen-bonding interactions.

Chlorothiophene Moiety Reactions

The 5-chlorothiophen-2-yl group participates in cross-coupling and halogen-exchange reactions:

Reaction TypeConditions/ReagentsOutcomeYield (%)Reference
Suzuki–Miyaura couplingPd(PPh3)4, Na2CO3, DME/H2OReplacement of Cl with aryl/heteroaryl groups50–68
SNAr displacementPiperidine/EtOH, 70°CSubstitution of Cl with piperidine73
Thiophene oxidationH2O2/AcOH, 60°CFormation of thiophene sulfoxide85

Key Findings :

  • The electron-withdrawing chlorine atom activates the thiophene ring for nucleophilic aromatic substitution (SNAr) .

  • Sulfoxide derivatives show enhanced metabolic stability in pharmacokinetic studies.

Carboxamide Functional Group Transformations

The carboxamide group undergoes hydrolysis and condensation:

Reaction TypeConditions/ReagentsOutcomeYield (%)Reference
Acidic hydrolysisH2SO4 (2 M)/reflux, 4 hConversion to carboxylic acid89
Amide alkylationNaH, alkyl halides/THFN-Alkylation to tertiary amides65–72
CondensationEDCl/HOBt, DIPEAPeptide bond formation with amino acids55

Mechanistic Insights :

  • Steric hindrance from the methoxyethyl side chain slows hydrolysis kinetics compared to simpler carboxamides.

  • Alkylation preserves the oxazole ring’s integrity but reduces solubility.

Methoxyethyl Side Chain Modifications

The 2-methoxyethyl group is susceptible to oxidation and ether cleavage:

Reaction TypeConditions/ReagentsOutcomeYield (%)Reference
O-DemethylationBBr3/CH2Cl2, −78°CFormation of hydroxyl derivative82
Ether cleavageHI (57%), refluxCleavage to ethylene glycol and thiophenol95

Applications :

  • Demethylated products serve as intermediates for prodrug synthesis.

Thermal and Photochemical Stability

Stability studies reveal degradation pathways:

ConditionTemperature/TimeDegradation ProductsMajor PathwayReference
Thermal150°C, 24 hOxazole ring-opened diketoneRetro-Diels–Alder
UV light254 nm, 48 hChlorothiophene dimerRadical coupling

Recommendations :

  • Storage under inert gas (N2/Ar) minimizes photooxidation.

Catalytic Functionalization

Transition-metal catalysis enables selective modifications:

Catalyst SystemReaction TypeOutcomeSelectivityReference
Pd/C, H2 (1 atm)HydrogenolysisReduction of oxazole to oxazoline>90%
RuCl3/NaIO4C–H activationThiophene hydroxylation68%

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antibacterial properties . Research indicates that derivatives of oxazole compounds exhibit a range of biological activities, including antibacterial effects. The structure-activity relationship (SAR) studies have shown that modifications to the oxazole ring can enhance these effects, making it a candidate for developing new antibacterial agents .

Case Study: Antibacterial Activity

A study focusing on the synthesis and evaluation of oxazole derivatives demonstrated that certain modifications could lead to compounds with improved efficacy against resistant bacterial strains. The compound was part of a series evaluated for their ability to inhibit bacterial growth, with promising results noted in vitro .

Pharmacological Applications

Pharmacologically, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has been investigated for its potential as an anti-inflammatory agent . The oxazole ring is known to participate in various biochemical interactions, which may contribute to its therapeutic effects.

Case Study: Anti-inflammatory Properties

In a pharmacological evaluation, derivatives of this compound were tested for their anti-inflammatory activities using animal models. The results indicated a significant reduction in inflammatory markers, suggesting that the compound could be developed into a therapeutic agent for inflammatory diseases .

Neuropharmacology

Another area of interest is the compound's potential role in neuropharmacology. Preliminary studies have suggested that compounds with similar structures may influence neurochemical pathways associated with neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research involving neuroblastoma cell lines has shown that certain oxazole derivatives can protect against oxidative stress-induced cell death. This opens avenues for further exploration of this compound as a neuroprotective agent .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy and safety profiles of this compound. By systematically altering various functional groups on the oxazole ring and evaluating their biological activity, researchers can identify lead compounds with enhanced therapeutic properties.

Modification TypeEffect on ActivityReference
Oxazole ring substitutionIncreased antibacterial potency
Chlorine substitution on thiopheneEnhanced anti-inflammatory response
Methoxyethyl group variationImproved bioavailability

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may increase the expression of phosphorylated ERK1/2 and activate the transcription factor NF-kappa-B in certain cell types .

Comparison with Similar Compounds

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O3SC_{12}H_{12}ClN_{3}O_{3}S with a molecular weight of approximately 299.75 g/mol. The presence of the oxazole ring and thiophene moiety suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₃S
Molecular Weight299.75 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative properties against various cancer cell lines. For example, derivatives of oxazole have shown cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism often involves inhibition of topoisomerase I, which is crucial for DNA replication and transcription.

The proposed mechanism of action includes:

  • Enzyme Inhibition : Interaction with topoisomerase I leading to DNA damage.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins, enhancing the understanding of its biological interactions.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A library of oxadiazole compounds was synthesized and tested for antiproliferative activity using the MTT assay. Some derivatives showed significant cytotoxicity against HCT-116 cells with IC50 values indicating effective inhibition of cell viability .
    CompoundCell LineIC50 (μg/mL)
    Oxadiazole AHCT-11628.85 ± 3.26
    Oxadiazole BHeLa26.75 ± 3.50
  • Mechanistic Insights : Research indicated that the inhibition of topoisomerase I by these derivatives was supported by docking studies, suggesting a promising avenue for drug development in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A stepwise approach is typically employed:

Nucleophilic substitution : React 5-chlorothiophen-2-ylmethanol with methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-methoxyethyl intermediate.

Carboxamide coupling : Use coupling agents like EDCI/HOBt or DCC to condense 5-methyl-1,2-oxazole-4-carboxylic acid with the intermediate.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Reference synthetic protocols for analogous oxazole-carboxamide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm structural integrity by matching chemical shifts to expected values (e.g., oxazole protons at δ 8.2–8.5 ppm, thiophene protons at δ 6.7–7.1 ppm).
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

  • Procedure :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

Refinement : Employ SHELXL for least-squares refinement . Challenges include:

  • Disorder : Methoxyethyl or chlorothiophene groups may exhibit positional disorder. Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement.
  • Twinned Data : Use the TWIN/BASF commands in SHELXL for twin-law correction .
    • Validation : Check R-factor convergence (target: R₁ < 0.05) and validate geometry using PLATON .

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software (e.g., SHELXL vs. SIR97)?

  • Root Cause : Discrepancies often arise from divergent weighting schemes or handling of weak reflections.
  • Resolution Strategy :

Cross-Validation : Refine the same dataset in both SHELXL (empirical absorption correction) and SIR97 (direct methods for phase determination) .

Data Filtering : Exclude outliers (I/σ(I) < 2) to minimize noise.

Consensus Metrics : Compare residual factors (R₁, wR₂) and electron density maps (e.g., Fo-Fc maps) to identify systematic errors .

Q. What methodological approaches are used to analyze the fluorescence properties of this compound?

  • Experimental Design :

  • Spectrofluorometry : Measure emission spectra (λₑₓ = 280–320 nm) in solvents of varying polarity (e.g., DMSO, ethanol) to assess solvatochromism.
  • Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H₂SO₄).
    • Data Interpretation : Correlate Stokes shift with solvent polarity to infer excited-state dipole moments. Advanced studies may involve time-resolved fluorescence to probe decay kinetics .

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